CLB-016

HIF-1 inhibition Luciferase reporter assay Structure-activity relationship

Researchers investigating HIF-1 signaling cannot reliably substitute CLB-016 with alternative HIF-1 inhibitors-chemotype divergence and >10⁶-fold potency differences introduce irreproducible variability. • Reference compound for the 1-ethylpyrazole-3-carboxamide series; validated IC50 = 19.1 µM in HT1080 luciferase reporter assays. • Structurally orthogonal to indazole and cyclic peptide HIF-1 inhibitors, eliminating chemotype-confounded phenotypes. • Confirmed functional activity: suppresses CAIX expression and inhibits HT1080 fibrosarcoma cell migration. Supplied as ≥98% pure solid; ships at ambient temperature.

Molecular Formula C17H20N6O3
Molecular Weight 356.4 g/mol
Cat. No. B1669162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLB-016
SynonymsCLB-016;  CLB 016;  CLB016; 
Molecular FormulaC17H20N6O3
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C
InChIInChI=1S/C17H20N6O3/c1-4-22-9-13(15(21-22)16(18)24)19-17(25)14-6-5-12(26-14)8-23-11(3)7-10(2)20-23/h5-7,9H,4,8H2,1-3H3,(H2,18,24)(H,19,25)
InChIKeyUACIRNBAOPGVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CLB-016 Chemical Identity and Pharmacology


CLB-016 (CAS 1005636-29-2, C17H20N6O3, MW 356.38) is a synthetic small molecule classified as a hypoxia-inducible factor (HIF)-1 inhibitor, specifically identified as the prototype compound (1) within the 1-ethylpyrazole-3-carboxamide chemical series [1]. It was discovered through a targeted screen of an in-house chemical library using a hypoxia-responsive luciferase reporter gene assay, establishing it as the foundational compound from which more potent analogs were later developed [2]. As a research tool, it is employed in vitro to interrogate HIF-1-mediated transcriptional responses and hypoxia-driven signaling pathways in human cancer cell models .

CLB-016 Substitution Risks


Substituting CLB-016 with a generic HIF-1 inhibitor without quantitative justification introduces significant experimental risk due to profound differences in potency, chemical scaffold, and the extent of publicly available structure-activity relationship (SAR) data. While compounds like YC-1, PX-478, and Echinomycin all target the HIF-1 pathway, they operate via distinct mechanisms and exhibit vastly different potencies, spanning over six orders of magnitude [1]. Critically, CLB-016 serves as the reference compound for an entire series of 1-ethylpyrazole-3-carboxamide analogs, meaning that its characterization data is intrinsically linked to a larger body of SAR work; procuring an alternative not only forfeits this contextual information but also prevents researchers from accurately replicating or building upon published optimization studies [2]. The absence of direct comparative data against many in-class compounds underscores the necessity of using CLB-016 to maintain consistency with the foundational SAR dataset.

CLB-016 Quantitative Evidence


HIF-1 Inhibition Potency vs. Analog 11Ae

CLB-016 serves as the parent compound in an SAR study, with its potency benchmarked against the more potent optimized derivative, compound 11Ae. In the identical luciferase reporter gene assay, CLB-016 exhibits an IC50 of 19.1 µM, whereas the lead analog 11Ae achieves an IC50 of 8.1 µM [1]. This direct comparison within the same experimental system establishes CLB-016 as the foundational reference point for evaluating subsequent analogs in the 1-ethylpyrazole-3-carboxamide series.

HIF-1 inhibition Luciferase reporter assay Structure-activity relationship

Antiproliferative Activity in HT1080 Cells

Beyond its target-specific transcriptional inhibition, CLB-016 demonstrates a measurable effect on cell viability. In a 72-hour WST-8 dye-based cell counting assay using human fibrosarcoma HT1080 cells, CLB-016 inhibits cell proliferation with an IC50 of 15.1 µM [1].

Cell proliferation Cytotoxicity Cancer biology

Suppression of CAIX Expression and Migration

CLB-016 functionally suppresses key hallmarks of the hypoxic response. The original study demonstrates that treatment with CLB-016 significantly suppresses HIF-1-mediated carbonic anhydrase IX (CAIX) gene expression and also inhibits the migration of HT1080 cells [1]. The study provides a qualitative, visual representation (likely via Western blot or RT-PCR for CAIX and a wound healing/transwell assay for migration) showing a clear reduction in both readouts.

Gene expression Cell migration Metastasis

Distinct Chemical Scaffold Among HIF-1 Inhibitors

CLB-016 is defined by its 1-ethylpyrazole-3-carboxamide core, a chemical scaffold that is distinct from the structures of other well-known HIF-1 inhibitors [1]. While compounds like YC-1, PX-478, and Echinomycin target the HIF-1 pathway, they are based on entirely different chemotypes (e.g., YC-1 is an indazole derivative, PX-478 is a melphalan prodrug analog, and Echinomycin is a cyclic peptide antibiotic) . CLB-016 is the defining molecule for a specific, novel chemotype explored in the primary research paper, which is a critical distinction for researchers seeking to avoid mechanistic or off-target effects associated with more common scaffolds.

Chemical scaffold 1-ethylpyrazole-3-carboxamide Drug discovery

CLB-016 Application Scenarios


SAR Baseline Compound

CLB-016 is the definitive reference compound for any research program focused on the 1-ethylpyrazole-3-carboxamide class of HIF-1 inhibitors. Its procurement is essential for studies aiming to synthesize, characterize, and evaluate new analogs, as it provides the baseline IC50 of 19.1 µM (in luciferase reporter assays) against which all new compounds must be compared to assess improved potency and target engagement [1].

HIF-1 Hypoxia Responses in Sarcoma Models

Based on its validated activity in HT1080 fibrosarcoma cells, CLB-016 is an appropriate chemical probe for in vitro experiments designed to dissect HIF-1-dependent gene expression and cellular behaviors. Researchers can use the established functional data showing suppression of CAIX expression and inhibition of cell migration to interrogate the role of HIF-1 in sarcoma cell biology and metastasis [1].

Distinct Scaffold for Pathway Deconvolution

For researchers seeking to investigate HIF-1 biology while minimizing confounding effects associated with other inhibitor classes, CLB-016 provides a structurally distinct alternative to the indazole, amino acid derivative, and cyclic peptide scaffolds of common HIF-1 inhibitors [1]. This makes it a valuable orthogonal tool for confirming that observed phenotypes are due to HIF-1 pathway inhibition rather than off-target activities of a specific chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CLB-016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.